molecular formula C13H19NO B8708353 4-methyl-N-(2-methylphenyl)pentanamide

4-methyl-N-(2-methylphenyl)pentanamide

Cat. No. B8708353
M. Wt: 205.30 g/mol
InChI Key: NCQMLFNIKCDZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06750240B2

Procedure details

Preparation of 2-(3-methyl-n-butyl)-indole. Carbonyldiimidazole (65 g) was mixed with 500 ml of dry dichloromethane in a 2-L round bottom flask and stirred magnetically. A solution of 4-methylvaleric acid in 200 ml of dichloromethane was added dropwise over 45 minutes and the mixture was stirred for another 1.25 hours. o-Toluidine (45 g) in 100 ml of dichloromethane was then added over about 20 minutes. After stirring for 2 hours the mixture was washed with water and then the solvent was stripped on a rotary evaporator. The residue was mixed with 150 ml of methanol and 75 ml of water and put in the freezer. Filtration of the precipitate, dilution of the filtrate with water and refiltration of the precipitate gave 75 g (94%) of vacuum dried N-(2-methylphenyl)-4-methylvaleramide which was used without further treatment in the next step.
Name
2-(3-methyl-n-butyl)-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
45 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:14])[CH2:3][CH2:4][C:5]1[NH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2.C(N1C=CN=C1)(N1C=CN=C1)=[O:16].CC(C)CCC(O)=O.NC1C(C)=CC=CC=1>ClCCl>[CH3:13][C:12]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[NH:6][C:5](=[O:16])[CH2:4][CH2:3][CH:2]([CH3:14])[CH3:1]

Inputs

Step One
Name
2-(3-methyl-n-butyl)-indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC=1NC2=CC=CC=C2C1)C
Step Two
Name
Quantity
65 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC(=O)O)C
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
45 g
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred magnetically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for another 1.25 hours
Duration
1.25 h
STIRRING
Type
STIRRING
Details
After stirring for 2 hours the mixture
Duration
2 h
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
the solvent was stripped on a rotary evaporator
ADDITION
Type
ADDITION
Details
The residue was mixed with 150 ml of methanol and 75 ml of water
FILTRATION
Type
FILTRATION
Details
Filtration of the precipitate, dilution of the filtrate with water and refiltration of the precipitate

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)NC(CCC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.